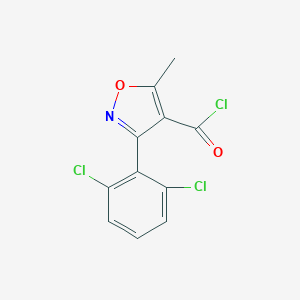
N-甲基-3-苯基丙胺
描述
Synthesis Analysis
- Isotope Effects in Enzymatic N-Demethylation : A study on the N-demethylation of N-methyl-3-phenylpropan-1-amine derivatives by rodent liver homogenates revealed the presence of a kinetic primary isotopes effect in the enzymatic N-demethylation reaction, indicating that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step (Abdel-Monem, 1975).
Molecular Structure Analysis
- Photophysical and Photochemical Behavior : The structure and photochemical behavior of N-methyl-3-phenylpropan-1-amine derivatives were studied, showing a more planar ground-state geometry about the nitrogen atom, a red shift of the absorption and fluorescence spectra, and a less distorted structure with a larger charge-transfer character for the fluorescent excited state (Yang, Chiou, & Liau, 2002).
Chemical Reactions and Properties
- Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This paper describes the synthesis of a key intermediate, showcasing the reactions and properties of such amines (Fleck et al., 2003).
Physical Properties Analysis
- Solid-phase Synthesis of Tertiary N-methyl Amines : The study focused on the solid-phase synthesis of tertiary N-methyl amines, including N-methyl-3-phenylpropan-1-amine, providing insight into the physical properties of these compounds (Sienkiewicz & Lazny, 2010).
Chemical Properties Analysis
- N-tert-butanesulfinyl Imines : This research presents N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, including N-methyl-3-phenylpropan-1-amine, highlighting their chemical properties (Ellman, Owens, & Tang, 2002).
科学研究应用
Application in Neurodegenerative Disorders
- Summary of Application : N-methyl-3-phenylpropan-1-amine, also known as propargylamine, has been found to have significant applications in the treatment of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against these disorders .
- Methods of Application : These compounds act as monoamine oxidase inhibitors (MAOIs). Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease. Pargyline acts as an irreversible selective MAO-B inhibitor drug .
- Results or Outcomes : The neuroprotective effects of these compounds were found to be dependent on the propargyl moiety and independent of MAO-B inhibition. They prevent apoptosis by reducing oxidative stress and thus stabilizing mitochondrial membranes .
Application in Cancer Treatment
- Summary of Application : Pargyline has been found to inhibit lysine-specific-demethylase-1 (LSD-1). When used along with the chemotherapeutic agent camptothecin, pargyline was found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells .
- Methods of Application : The compound is used in combination with other chemotherapeutic agents to enhance their effectiveness .
- Results or Outcomes : The combination of pargyline and camptothecin resulted in enhanced inhibition of cancer cell growth .
Application in Solvent-free Synthesis
- Summary of Application : Propargylamines, a class of compounds to which N-methyl-3-phenylpropan-1-amine belongs, are synthesized via solvent-free synthetic approaches . These compounds have numerous applications and are very versatile .
- Methods of Application : The synthesis of propargylamines is achieved via A3 and KA2 coupling reactions .
- Results or Outcomes : The solvent-free synthetic approaches towards propargylamines have been covered in the literature up to 2021 .
Application in Antidepressant Drugs
- Summary of Application : N-methyl-3-phenylpropan-1-amine is structurally related to several drugs that act as monoamine reuptake inhibitors . Most of these drugs are used as antidepressants .
- Methods of Application : These compounds inhibit the reuptake of monoamines, which can help to alleviate symptoms of depression .
- Results or Outcomes : The use of these compounds as antidepressants has been well-documented .
Application in Norepinephrine Reuptake Inhibition
- Summary of Application : (3R)-N-Methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine Hydrochloride, an impurity of Atomoxetine Hydrochloride, is a norepinephrine reuptake inhibitor .
- Methods of Application : This compound inhibits the reuptake of norepinephrine, which can have various therapeutic effects .
- Results or Outcomes : The inhibition of norepinephrine reuptake can be useful in the treatment of certain conditions .
Application in Serotonin-Norepinephrine Reuptake Inhibition
- Summary of Application : N-Methyl-PPPA, or N-methyl-3-phenoxy-3-phenylpropan-1-amine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) which was developed by Eli Lilly in the early 1970s .
- Methods of Application : This compound inhibits the reuptake of serotonin and norepinephrine, which can have various therapeutic effects .
- Results or Outcomes : While this compound was never marketed, it is closely related structurally to fluoxetine, atomoxetine, and nisoxetine, which are effective for the treatment of various conditions .
Application in Type 1 Diabetes Treatment
- Summary of Application : Pargyline, a derivative of N-methyl-3-phenylpropan-1-amine, is used for treating type 1 diabetes .
- Methods of Application : As a monoamine oxidase inhibitor, pargyline is used in the treatment of type 1 diabetes .
- Results or Outcomes : The use of pargyline in the treatment of type 1 diabetes has been documented .
Application in Cardiovascular Treatments
- Summary of Application : Pargyline is also used for treating cardiovascular complications associated with diabetes .
- Methods of Application : The compound is used in the treatment of cardiovascular complications .
- Results or Outcomes : The use of pargyline in the treatment of cardiovascular complications has been documented .
Application in Cancer Treatments
- Summary of Application : Pargyline has been identified to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), thus making it useful for cancer treatments .
- Methods of Application : The compound is used in the treatment of cancer .
- Results or Outcomes : The use of pargyline in the treatment of cancer has been documented .
Application in Chemical Synthesis
- Summary of Application : α,β-Unsaturated aldehydes, which are important building blocks for the synthesis of a wide range of chemicals, can be synthesized from alkenes with formaldehyde in a reaction catalyzed by dimethylamine .
- Methods of Application : The reaction can be performed under very mild conditions (30–50°C), in a theoretically 100% carbon-economical fashion, with water as the only by-product .
- Results or Outcomes : The reaction was successfully applied to non-activated linear 1-alkenes, thus opening access to industrially relevant α,β-unsaturated aldehydes from cheap and widely abundant chemicals at large scale .
Application in Research and Forensic Applications
- Summary of Application : N-methyl-1-Phenylpropan-1-amine (hydrochloride) is an analytical reference standard that is structurally categorized as a benzylamine .
- Methods of Application : This compound is used in research and forensic applications .
- Results or Outcomes : The physiological and toxicological properties of this compound are not known .
安全和危害
属性
IUPAC Name |
N-methyl-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHBZVFOTDJTPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275301 | |
| Record name | N-Methyl-3-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-phenylpropan-1-amine | |
CAS RN |
23580-89-4 | |
| Record name | N-Methyl-3-phenylpropan-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023580894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-3-phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-3-Phenylpropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-3-PHENYLPROPAN-1-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM142C9WRQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

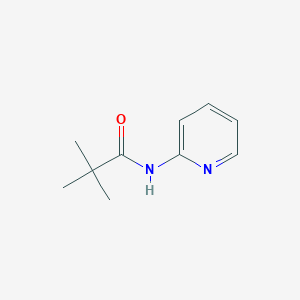
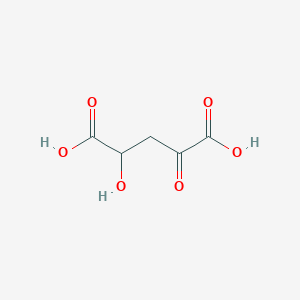
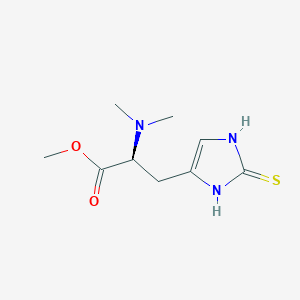
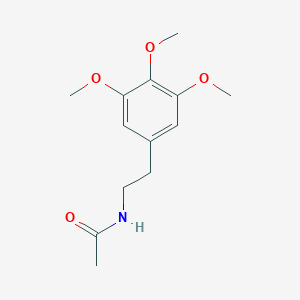


![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)
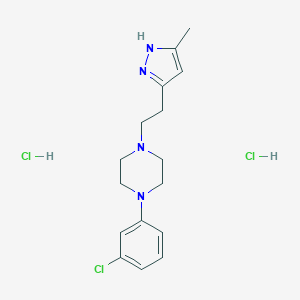
![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)
![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)

